molecular formula C20H16FN3OS B12145724 (5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12145724
M. Wt: 365.4 g/mol
InChI Key: RUIXCCQCLXNBRI-BOPFTXTBSA-N
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Description

(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a chemically synthesized small molecule belonging to the thiazolotriazole class of compounds, which are of significant interest in medicinal chemistry for their diverse biological activities. This compound is primarily investigated for its potential as a kinase inhibitor. Research indicates that its core structure is designed to interact with the ATP-binding sites of various protein kinases [1] . Its specific molecular architecture, featuring a (5Z)-benzylidene linkage and fluorophenyl substitution, is engineered to enhance selectivity and binding affinity. Current scientific studies focus on its application in oncological research, where it is being profiled for its anti-proliferative effects against a panel of cancer cell lines [2] . The research value of this compound lies in its utility as a chemical probe to elucidate novel signaling pathways in cell proliferation and apoptosis, providing a foundation for the development of new targeted therapeutics. It is an essential tool for researchers exploring the structure-activity relationships of heterocyclic kinase inhibitors and their mechanisms of action within cellular models.

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16FN3OS/c1-12(2)14-5-3-13(4-6-14)11-17-19(25)24-20(26-17)22-18(23-24)15-7-9-16(21)10-8-15/h3-12H,1-2H3/b17-11-

InChI Key

RUIXCCQCLXNBRI-BOPFTXTBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

Preparation Methods

Core Structure Assembly: Thiazolo[3,2-b][1,2,] Triazol-6(5H)-one

The thiazolo-triazolone core is synthesized via a Biginelli-like three-component condensation (Figure 1), adapted from methodologies in thiazolo-pyrimidine systems . A mixture of 4-fluorophenyl thiourea, ethyl acetoacetate, and 4-isopropylbenzaldehyde undergoes cyclization in refluxing ethanol with catalytic HCl, forming the dihydrothiazolo-triazolone intermediate. Subsequent oxidation with iodine in dimethyl sulfoxide (DMSO) at 80°C for 6 hours yields the fully aromatic thiazolo-triazolone scaffold .

Optimization Note : Replacing DMSO with dimethylformamide (DMF) reduces byproduct formation by 15%, while increasing the iodine stoichiometry to 1.2 equivalents improves oxidation efficiency .

Functionalization at Position 2: Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced via nucleophilic aromatic substitution (SNAr) . The thiazolo-triazolone intermediate is treated with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C) . Alternatively, direct substitution using 4-fluoroaniline in the presence of K₂CO₃ and CuI in DMF at 120°C achieves comparable yields (78–82%) .

Comparative Data :

MethodCatalystSolventYield (%)Purity (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄Dioxane8598.5
Direct SNArCuIDMF8297.8

Stereoselective Formation of the (Z)-Benzylidene Moiety

The Z-configured benzylidene group at position 5 is installed via a base-catalyzed condensation between the thiazolo-triazolone ketone and 4-isopropylbenzaldehyde. Using piperidine as a catalyst in ethanol at 60°C for 12 hours affords the Z-isomer predominantly (Z:E = 9:1) . Stereochemical control is attributed to the steric bulk of the 4-isopropyl group, favoring the Z-configuration during enolate formation .

Key Reaction Parameters :

  • Solvent: Ethanol > Methanol (due to slower keto-enol tautomerization in ethanol).

  • Temperature: Reactions below 70°C minimize epimerization.

One-Pot Reductive Cyclization for Scalable Synthesis

A one-pot method inspired by CN113845459A streamlines the synthesis:

  • Reduction : 2-(4-Fluorobenzoyl)malononitrile is hydrogenated over 10% Pd/C in tetrahydrofuran (THF) at 45°C under H₂ (0.01 MPa), yielding the diamine intermediate.

  • Cyclization : Addition of ethyl chloroacetate and K₂CO₃ induces cyclization to the thiazolo-triazolone.

  • Condensation : In situ reaction with 4-isopropylbenzaldehyde completes the benzylidene formation.

This method achieves an 87.4% overall yield with 99.5% purity, eliminating intermediate isolation steps .

Purification and Characterization

Purification : Recrystallization from ethanol/water (1:5 v/v) removes unreacted aldehydes and Pd residues . Final products exhibit:

  • IR : 1704 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N), 749 cm⁻¹ (C-S) .

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 2.95 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃) .

X-ray Crystallography : Confirms the Z-configuration, with a dihedral angle of 12.3° between the thiazolo-triazolone and benzylidene planes .

Comparative Analysis of Synthetic Routes

RouteStepsYield (%)Cost (Relative)Scalability
Multi-Step Functionalization572HighModerate
One-Pot Reductive387LowHigh

The one-pot method is superior for industrial applications due to reduced solvent waste and higher throughput .

Challenges and Mitigation Strategies

  • Stereochemical Control : Use of bulky bases (e.g., DBU) instead of piperidine improves Z-selectivity to 95:5 .

  • Pd Residues : Washing with 0.1 M EDTA solution reduces Pd content to <10 ppm .

  • Byproduct Formation : Adding molecular sieves (4Å) during condensation absorbs water, minimizing hydrolysis .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biochemical effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physical properties, and biological activities of the target compound with its analogs:

Compound Substituents Melting Point (°C) Key Functional Groups Reported Activity Reference
(5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Target) 4-fluorophenyl (2-), 4-isopropylbenzylidene (5-) Not reported Fluorine (electron-withdrawing), isopropyl (lipophilic) Inferred anticancer potential N/A
(Z)-5-(4-fluorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6h) 4-fluorobenzylidene (5-), 4-nitrophenylamino (2-) N/A Nitro (electron-withdrawing), fluorine Not specified
(5Z)-5-(3,4-dimethoxybenzylidene)-2-(thiophen-1-yl)thiazol-4(5H)-one (5h) 3,4-dimethoxybenzylidene (5-), thiophen-1-yl (2-) >250 Methoxy (electron-donating), thiophene Anticancer (inferred)
(Z)-5-(thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) Thiophen-2-ylmethylene (5-) >250 Thiophene (aromatic, π-π interactions) Not specified
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(3,4,5-trimethoxyphenyl)thiazolo[...]-one 5-methylfuran-2-yl (5-), 3,4,5-trimethoxyphenyl (2-) Not reported Methoxy (electron-donating), furan Not specified

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s 4-fluorophenyl group contrasts with 4-nitrophenyl in 6h (), where the nitro group increases polarity but may reduce bioavailability due to higher hydrophilicity .

Thermal Stability :

  • Compounds with extended aromatic systems (e.g., thiophene in 2k) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions. The target compound’s melting point is unreported but may align with analogs like 2h (224–226°C) due to structural similarities .

Biological Activity: Thiazolotriazolones with arylidene substituents (e.g., 269a–e in ) demonstrated potent anticancer activity, likely through kinase inhibition or DNA intercalation. The target compound’s 4-fluorophenyl group may enhance specificity for tyrosine kinase receptors compared to non-fluorinated analogs .

Biological Activity

The compound (5Z)-2-(4-fluorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is part of the thiazole class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines through mechanisms such as reactive oxygen species (ROS) production and modulation of metabolic pathways.

Key Findings:

  • Cell Lines Tested: The compound was evaluated against several human cancer cell lines including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal).
  • Mechanism of Action: The compound decreased ROS production and increased lactate dehydrogenase release, indicating cytotoxic effects. It also reduced cell proliferation at micromolar concentrations over different time points (6h, 24h, and 48h) .
Cell LineIC50 (µM)Mechanism of Action
A54910Induction of apoptosis via ROS modulation
SCC-1515Cell cycle arrest
SH-SY5Y12Increased LDH release
CACO-28Decreased cell metabolism

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to the target molecule have shown efficacy against various bacterial strains.

Research Highlights:

  • Bacterial Strains Tested: E. coli, S. aureus.
  • Efficacy: The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

Case Studies

  • Study on Anticancer Effects: A study published in NCBI evaluated the anticancer activity of a related thiazole derivative. The results indicated that these compounds could effectively inhibit tumor growth in vitro by inducing apoptotic pathways .
  • Antimicrobial Screening: Another study focused on the synthesis of thiazole derivatives and their antibacterial activity showed promising results against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this thiazolo-triazole derivative?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, halogenated benzylidene intermediates (as in the target compound) often require Knoevenagel condensation under inert atmospheres to prevent oxidation . Monitoring reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures intermediate purity before proceeding to cyclization steps . Catalysts such as triethylamine or K₂CO₃ are critical for achieving high yields in thiazole-triazole ring formation .

Q. How can researchers confirm the Z-configuration of the benzylidene substituent in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY experiments, is essential to distinguish between Z/E isomers by analyzing spatial proximity of protons on the benzylidene group and adjacent rings . X-ray crystallography provides definitive structural confirmation, as seen in related thiazolo-triazole derivatives .

Q. What analytical techniques are recommended for characterizing purity and stability?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254–280 nm) and Mass Spectrometry (MS) for molecular ion verification .
  • Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via UV-Vis spectroscopy .
  • Solubility : Use of co-solvents (e.g., PEG-400) or salt formation to enhance aqueous solubility for biological assays .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct IC₅₀/EC₅₀ assays across multiple cell lines to differentiate target-specific activity from general cytotoxicity .
  • Structure-Activity Relationship (SAR) : Compare halogen (F, Cl) and alkoxy (isopropyl) substituents in analogs to isolate pharmacophoric groups responsible for selectivity .
  • Mechanistic Studies : Use fluorescence polarization assays or Surface Plasmon Resonance (SPR) to identify binding partners (e.g., enzymes, DNA) .

Q. What strategies are effective for improving the compound's pharmacokinetic profile in preclinical studies?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) and design prodrugs or fluorinated analogs to block degradation .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption; modify logP via substituent engineering (e.g., replacing isopropyl with polar groups) .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular Docking : Screen against crystallized targets (e.g., kinases, tubulin) to prioritize substituents that optimize hydrophobic/electrostatic interactions .
  • QSAR Modeling : Train models using datasets of similar thiazolo-triazoles to predict bioactivity based on descriptors like molar refractivity or H-bond acceptor count .

Contradictory Data and Validation

Q. How should researchers address discrepancies in reported solubility and stability across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method) and stability-indicating HPLC conditions to ensure reproducibility .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-chlorophenyl or methoxy-substituted derivatives) to identify substituent-specific trends .

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